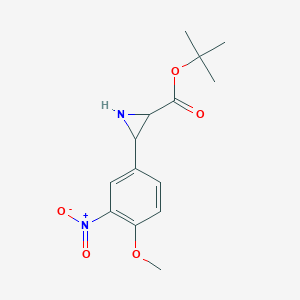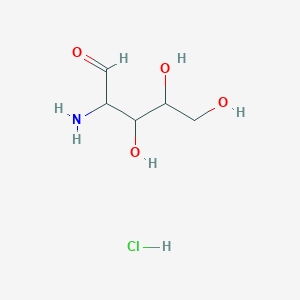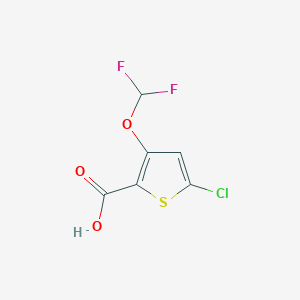
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene: is a chemical compound with the molecular formula C10H11>BrF2O It features a bromine atom, a difluoromethyl group, and an isopropoxy (2-propanoxy) moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene. One common method involves the reaction of 4-bromo-2-fluorophenol with difluoromethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired compound. The reaction proceeds via nucleophilic substitution.
Reaction Conditions:Starting Material: 4-bromo-2-fluorophenol
Reagents: Difluoromethyl iodide, base (e.g., KCO)
Solvent: Organic solvent (e.g., DMF, DMSO)
Temperature: Typically at room temperature or slightly elevated
Mechanism: Nucleophilic substitution
Industrial Production Methods: Industrial-scale production of this compound may involve continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction of the difluoromethyl group or the bromine atom may occur under appropriate conditions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various nucleophiles (e.g., amines, alkoxides).
- Reduction of the difluoromethyl group may yield the corresponding methyl group.
- Substitution reactions can lead to various derivatives, such as 4-(alkoxy)-1-(difluoromethyl)benzenes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Agrochemicals: Potential use in pesticide development.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions within living systems.
Vergleich Mit ähnlichen Verbindungen
While 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene is relatively unique due to its combination of functional groups, similar compounds include:
- 4-Bromo-1-(difluoromethyl)benzene
- 4-Bromo-2-fluorophenol
- 1-Bromo-4-(difluoromethyl)benzene
Eigenschaften
Molekularformel |
C10H11BrF2O |
|---|---|
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
4-bromo-1-(difluoromethyl)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,10H,1-2H3 |
InChI-Schlüssel |
KJWZGKHXIMYOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)








